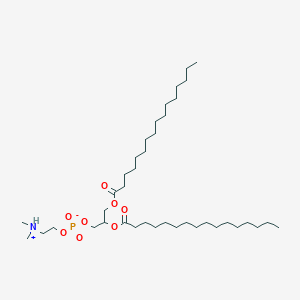

1,2-Dipalmitoyl-sn-glycero-3-phospho-N,N-dimethylethanolamine

Description

Urdamycin B is a member of the angucycline family of antibiotics, which are known for their complex structures and potent biological activities. This compound is derived from the metabolic products of the bacterium Streptomyces fradiae. Urdamycin B exhibits significant antibacterial and antifungal properties, making it a valuable compound in the field of medicinal chemistry .

Properties

CAS No. |

1487-55-4 |

|---|---|

Molecular Formula |

C39H78NO8P |

Molecular Weight |

720.0 g/mol |

IUPAC Name |

[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C39H78NO8P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(41)45-35-37(36-47-49(43,44)46-34-33-40(3)4)48-39(42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37H,5-36H2,1-4H3,(H,43,44) |

InChI Key |

SKWDCOTXHWCSGS-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH+](C)C)OC(=O)CCCCCCCCCCCCCCC |

Other CAS No. |

3922-61-0 |

Synonyms |

alpha-dimethyl dipalmitoylphosphatidylethanolamine DP(Me)2-PE L-alpha-dipalmitoyl(dimethyl)phosphatidylethanolamine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urdamycin B involves the use of type II polyketide synthases, which are multi-domain enzymes responsible for the sequential condensation of starter units with extender units. This process is followed by reduction, cyclization, aromatization, and tailoring reactions . The biosynthesis of urdamycin B is initiated by loading the starter unit acyl-Coenzyme A on the acyl carrier protein, catalyzed by the acyltransferase domain. The ketosynthase domain then elongates the carbon chain by decarboxylative Claisen condensation .

Industrial Production Methods: Industrial production of urdamycin B typically involves the fermentation of Streptomyces fradiae under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the compound is extracted from the fermentation broth using solvent extraction techniques .

Chemical Reactions Analysis

Types of Reactions: Urdamycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation involves the addition of sugar moieties to the aglycone structure of urdamycin B, which is catalyzed by glycosyltransferases . Oxidation and reduction reactions modify the functional groups on the angucycline core, altering its biological activity .

Common Reagents and Conditions:

Glycosylation: Glycosyltransferases and nucleotide sugars.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various glycosylated derivatives of urdamycin B, which exhibit different biological activities .

Scientific Research Applications

Urdamycin B has a wide range of scientific research applications:

Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new antibiotics and antifungal agents.

Mechanism of Action

Urdamycin B exerts its effects by inhibiting the growth of bacteria and fungi. The compound targets the bacterial ribosome, interfering with protein synthesis and leading to cell death . In cancer research, urdamycin B has been shown to induce apoptosis in leukemia cells by disrupting the mitochondrial membrane potential and activating caspase pathways .

Comparison with Similar Compounds

- Urdamycin A

- Urdamycin C

- Urdamycin D

- Urdamycin E

- Urdamycin F

Comparison: Urdamycin B is unique among its analogs due to its specific glycosylation pattern and the presence of unique sugar moieties. This structural difference contributes to its distinct biological activities and makes it a valuable compound for research and drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.